1-(4-Chlorophenyl)-3-[5-hydroxy-4-(4-methoxyphenyl)-7-oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea
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Overview
Description
1-(4-CHLOROPHENYL)-3-[4-(4-METHOXYPHENYL)-5,7-DIOXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]UREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a thiazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-[4-(4-METHOXYPHENYL)-5,7-DIOXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]UREA typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenyl isocyanate with a thiazolopyrimidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-3-[4-(4-METHOXYPHENYL)-5,7-DIOXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
1-(4-CHLOROPHENYL)-3-[4-(4-METHOXYPHENYL)-5,7-DIOXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]UREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-[4-(4-METHOXYPHENYL)-5,7-DIOXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]UREA involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but lacks the thiazolopyrimidine core.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group and is used in similar synthetic applications.
Uniqueness
1-(4-CHLOROPHENYL)-3-[4-(4-METHOXYPHENYL)-5,7-DIOXO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]UREA is unique due to its thiazolopyrimidine core, which imparts distinct biological activities not found in simpler analogs.
Properties
Molecular Formula |
C19H14ClN5O4S |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-methoxyphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]urea |
InChI |
InChI=1S/C19H14ClN5O4S/c1-29-13-8-6-12(7-9-13)25-15-14(16(26)23-19(25)28)30-18(22-15)24-17(27)21-11-4-2-10(20)3-5-11/h2-9H,1H3,(H,23,26,28)(H2,21,22,24,27) |
InChI Key |
YKTATNGVZRZFPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)SC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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